Methyl 2-fluoro-5-hydroxyisonicotinate

Medicinal Chemistry Property-Based Drug Design Building Block Selection

Researchers often face multi-step syntheses with mono-functional isonicotinate building blocks. Methyl 2-fluoro-5-hydroxyisonicotinate (CAS 1256792-27-4) solves this by providing two orthogonal handles in one scaffold. Key advantages: - Simultaneous 5-OH (H-bond donor) and 2-F (metabolic stability) enable direct pharmacophore installation without extra protection steps. - Reduces library synthesis by 1-2 steps vs. free acid, boosting parallel chemistry throughput. - Computed logP (1.3) and TPSA (59.4 Ų) deliver balanced solubility and passive permeability, outperforming non-hydroxylated analogs.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Cat. No. B13637994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-hydroxyisonicotinate
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1O)F
InChIInChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3
InChIKeyKPCKZTLGKBZFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-5-hydroxyisonicotinate: Chemical Identity & Computed Properties


Methyl 2-fluoro-5-hydroxyisonicotinate (CAS 1256792-27-4), a fluorinated pyridine derivative of isonicotinic acid, is a heterocyclic building block featuring both a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the isonicotinate ring . With a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol, its computed physico-chemical profile (XLogP3-AA: 1.3, Topological Polar Surface Area: 59.4 Ų, hydrogen bond donor count: 1, hydrogen bond acceptor count: 5) distinguishes it from non-fluorinated and mono-functional isonicotinate analogs [1]. These properties render it a versatile intermediate for medicinal chemistry and agrochemical research applications .

Medicinal chemistry scaffold: Dual fluorinated/hydroxylated pyridine for orthogonal derivatization.
Synthetic intermediate: Methyl ester protects carboxylate, enabling chemoselective modifications.
Computed property basis: Distinct from non-hydroxylated analogs; supports property-based design workflows.

Why Methyl 2-fluoro-5-hydroxyisonicotinate Substitutes Fall Short: Dual Functional Handles


In-class isonicotinate building blocks, such as methyl isonicotinate or methyl 2-fluoroisonicotinate, cannot be simply interchanged with methyl 2-fluoro-5-hydroxyisonicotinate due to its unique combination of a 2-fluoro substituent and a free 5-hydroxyl group on the pyridine ring . This specific arrangement provides two orthogonal reactive handles, enabling iterative chemoselective derivatization. Computed property data from PubChem shows that this compound has an XLogP3-AA of 1.3, compared to a value of 0.8 for the non-hydroxylated analog methyl 2-fluoroisonicotinate, indicating a significant difference in lipophilicity that directly impacts compound design strategies [1]. The presence of the phenolic -OH group is a critical differentiator, creating a hydrogen bond donor capacity (count: 1) absent in simple esters like methyl 2-fluoroisonicotinate (donor count: 0), which profoundly influences target binding, solubility profiles, and metabolic handling [1][2].

Target Methyl 2-fluoro-5-hydroxyisonicotinate Provides a hydrogen bond donor (HBD) and two orthogonal handles.
Substitute Methyl 2-fluoroisonicotinate Lacks HBD; target engagement profile may differ significantly.
Target Methyl 2-fluoro-5-hydroxyisonicotinate Methyl ester enables streamlined library synthesis.
Substitute 2-Fluoro-5-hydroxyisonicotinic acid Free acid requires orthogonal protection; synthesis routes may not transfer directly.

Methyl 2-fluoro-5-hydroxyisonicotinate: Quantitative Differentiation from Analogs


Physicochemical Properties vs. Methyl 2-fluoroisonicotinate

The introduction of a 5-hydroxy group significantly alters the physicochemical profile of the fluorinated isonicotinate scaffold, creating a clear differentiation point from the commonly available methyl 2-fluoroisonicotinate. This dual-functionality impacts critical drug design parameters such as lipophilicity and hydrogen bonding capacity [1][2].

Lipophilicity Comparison
Head-to-head
XLogP3-AA: 1.3 vs. 0.8 (Δ +0.5 logP)
Different lipophilicity profile; may support higher passive permeability design.
Computed values; experimental validation recommended.
Medicinal Chemistry Property-Based Drug Design Building Block Selection

Hydrogen Bond Donor: Differentiator vs. Non-Hydroxylated Analogs

A key functional differentiator is the presence of a hydrogen bond donor (HBD) group. Methyl 2-fluoro-5-hydroxyisonicotinate possesses one HBD (the 5-OH group), a feature absent in non-hydroxylated isonicotinate building blocks like methyl 2-fluoroisonicotinate. This HBD is critical for forming key interactions with biological targets such as kinase hinge regions or HDAC active site zinc ions, a role that non-hydroxylated esters cannot fulfill [1][2][3].

H-Bond Donor Count
Class-level
HBD: 1 (present) vs. 0 (absent)
Presence of HBD supports target-engagement hypothesis; required for key interactions.
Class-level inference; target-specific validation is required.
Fragment-Based Drug Discovery Enzyme Inhibition Scaffold Hopping

Topological Polar Surface Area (TPSA) and Bioavailability

The introduction of the hydroxyl group increases the Topological Polar Surface Area (TPSA) to 59.4 Ų, compared to 43.4 Ų for its non-hydroxylated analog methyl 2-fluoroisonicotinate. This difference of 16.0 Ų places the compound in a different region of the drug-likeness space, directly impacting predictions of oral absorption and blood-brain barrier permeability [1][2].

TPSA Difference
Head-to-head
TPSA: 59.4 Ų vs. 43.4 Ų (Δ +16.0 Ų)
Higher TPSA reported; may shift solubility and permeability prediction profiles.
Computed values; experimental ADME review needed.
ADME-Tox Drug-likeness Preclinical Candidate Selection

Methyl Ester vs. Free Acid: Synthetic Advantage

While both the methyl ester (methyl 2-fluoro-5-hydroxyisonicotinate) and its free acid counterpart (2-fluoro-5-hydroxyisonicotinic acid) are commercially available, the methyl ester offers distinct synthetic advantages [1]. The ester serves as a protected carboxylic acid, enabling cleaner transformations at the hydroxyl group or pyridine ring without the need for additional protecting group strategies required for the free acid. This reduces synthetic step count and streamlines library synthesis workflows .

Synthetic Route Efficiency
Head-to-head
Ester vs. Free Acid: Saves 1–2 steps
Supports streamlined library synthesis; may reduce iterative cycle times.
Based on standard medicinal chemistry protocols.
Parallel Synthesis MedChem Library Design Chemical Process R&D

Methyl 2-fluoro-5-hydroxyisonicotinate: Optimal Application Scenarios


Kinase & HDAC Inhibitor Development: Dual Scaffold Advantage

For medicinal chemistry programs targeting kinases or histone deacetylases (HDACs), methyl 2-fluoro-5-hydroxyisonicotinate offers an ideal central scaffold. The 5-OH group mimics the phenol or hydroxamic acid motif common in type I kinase and HDAC inhibitors, while the 2-fluoro substituent enhances metabolic stability. Unlike methyl 2-fluoroisonicotinate, which lacks the critical HBD, this compound provides the complete pharmacophore in a single building block without additional synthetic steps [1].

Solubility-Limited Lead Optimization: Computed Property Advantages

When a lead series suffers from poor aqueous solubility, switching from a non-hydroxylated isonicotinate core to methyl 2-fluoro-5-hydroxyisonicotinate is a rational strategy. The +16.0 Ų increase in TPSA (59.4 vs. 43.4 Ų for methyl 2-fluoroisonicotinate) and the additional HBD predict improved solubility, while the +0.5 logP increase maintains sufficient lipophilicity for passive permeability . This balanced profile is difficult to achieve with non-hydroxylated analogs.

Parallel Synthesis and Fragment Libraries: Enhanced Efficiency

In automated parallel synthesis or fragment-based library construction, the methyl ester group of this compound acts as a built-in protecting group for the carboxylic acid. This allows for chemoselective reactions at the 5-OH or on the pyridine ring without cross-reactivity at the carboxylate, a significant advantage over using the free acid 2-fluoro-5-hydroxyisonicotinic acid, which requires orthogonal protection . This translates to 1-2 fewer synthetic steps per compound in a library, dramatically improving throughput.

Agrochemical Intermediate: Building Block for Custom Scaffolds

In the agrochemical sector, the unique dual-functionality of this compound enables the late-stage introduction of diverse functional groups. The methyl ester serves as a latent carboxylic acid, while the 5-OH group is a site for alkylation or acylation to modulate physical properties such as volatility, soil mobility, and water solubility. This strategic advantage supports the rapid generation of compound libraries for screening against agricultural pests and pathogens .

Application
Selection Property
Validation Focus
Kinase / HDAC inhibitor design
Hydrogen bond donor capacity
Target-engagement assay context
Solubility-limited lead optimization
Balanced TPSA and lipophilicity
Aqueous solubility and permeability review
Parallel synthesis / fragment libraries
Methyl ester protecting-group effect
Orthogonality and step-count validation
Agrochemical intermediate design
Dual functional handles
Property modulation for screening context

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